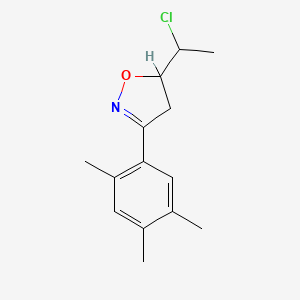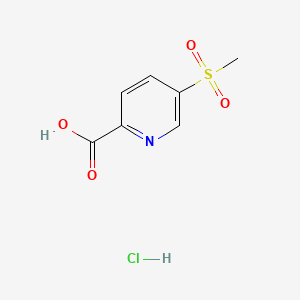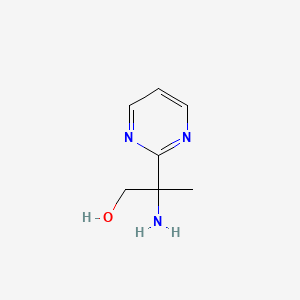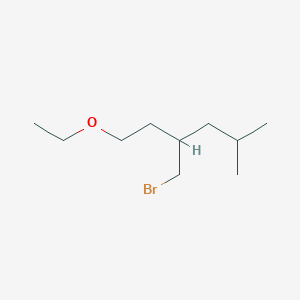
2-(2-(Bromomethyl)-3-methylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Bromomethyl)-3-methylbutyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)thiophene typically involves the bromination of 3-methylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction proceeds with the addition of NBS to 3-methylthiophene, resulting in the formation of the brominated product .
Industrial Production Methods
On an industrial scale, the synthesis of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Bromomethyl)-3-methylbutyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Applications De Recherche Scientifique
2-(2-(Bromomethyl)-3-methylbutyl)thiophene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)thiophene involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final compound derived from it .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: A simpler brominated thiophene derivative used in similar applications.
2-(Bromomethyl)thiophene: Another brominated thiophene with a different substitution pattern.
2-Butylthiophene: Used in the synthesis of anticancer agents.
Uniqueness
2-(2-(Bromomethyl)-3-methylbutyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of more complex molecules with specific biological or material properties .
Propriétés
Formule moléculaire |
C10H15BrS |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
2-[2-(bromomethyl)-3-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |
Clé InChI |
PDFDMXCPKHAAST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1=CC=CS1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


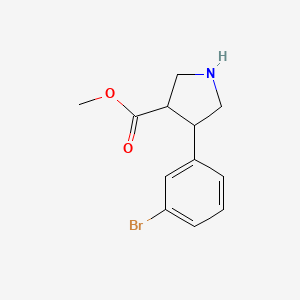
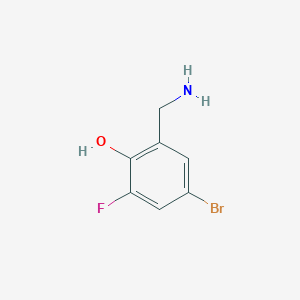

![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)
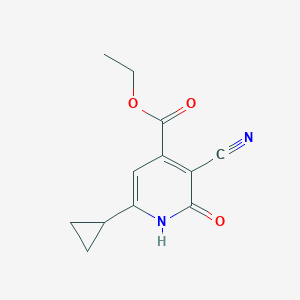
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)

![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
